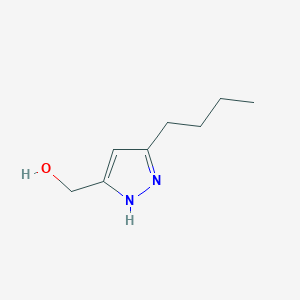
(5-Butyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Butyl-1H-pyrazol-3-yl)methanol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a butyl group at the 5-position and a methanol group at the 3-position, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butyl-1H-pyrazol-3-yl)methanol typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method includes the reaction of butylhydrazine with an appropriate diketone or ketoester under acidic or basic conditions to form the pyrazole ring. Subsequent reduction or functionalization steps introduce the methanol group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Butyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions include butyl-substituted pyrazole derivatives, aldehydes, carboxylic acids, and various substituted pyrazoles .
Scientific Research Applications
(5-Butyl-1H-pyrazol-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Butyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1H-pyrazol-5-yl)methanol: Similar in structure but with a methyl group instead of a butyl group.
(5-Phenyl-1H-pyrazol-3-yl)methanol: Features a phenyl group at the 5-position instead of a butyl group.
(5-Ethyl-1H-pyrazol-3-yl)methanol: Contains an ethyl group at the 5-position.
Uniqueness
(5-Butyl-1H-pyrazol-3-yl)methanol is unique due to its butyl substitution, which imparts distinct physicochemical properties and reactivity compared to its methyl, phenyl, or ethyl analogs. This uniqueness makes it a valuable compound for specific applications where the butyl group enhances solubility, stability, or biological activity .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(3-butyl-1H-pyrazol-5-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-7-5-8(6-11)10-9-7/h5,11H,2-4,6H2,1H3,(H,9,10) |
InChI Key |
WOANLQHYWUSKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


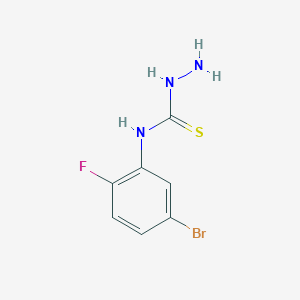
![tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12992325.png)
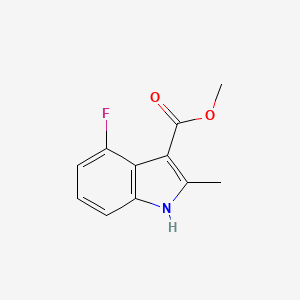
![2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12992333.png)
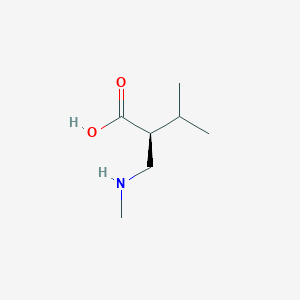
![tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12992363.png)
![5H-thieno[3,2-b]pyran-2-carboxylic acid](/img/structure/B12992371.png)
![tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992372.png)
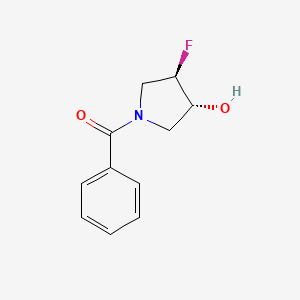
![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
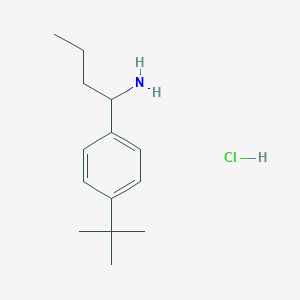
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12992415.png)
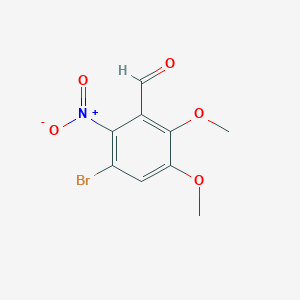
![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)
